

# Replicating Published Findings on PF-07293893: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-07293893 |           |
| Cat. No.:            | B15542120   | Get Quote |

A Note to the Reader: As of late 2025, there is a notable absence of publicly available preclinical or clinical data for the selective AMPKy3 activator, **PF-07293893**. The development of this compound for heart failure with preserved ejection fraction (HFpEF) was discontinued by Pfizer in the second quarter of 2025. This guide, therefore, aims to provide a comparative framework based on the intended mechanism of action of **PF-07293893** and contrasts it with other therapeutic strategies for which experimental data are available.

# Introduction to PF-07293893 and its Intended Mechanism of Action

**PF-07293893** is a novel, orally administered small molecule designed as a selective activator of the  $\gamma 3$  subunit of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor that, when activated, orchestrates a metabolic shift to increase ATP production. [3] The enzyme is a heterotrimeric complex composed of a catalytic  $\alpha$  subunit and regulatory  $\beta$  and  $\gamma$  subunits.[4] The  $\gamma 3$  isoform is predominantly expressed in skeletal muscle, making it an attractive target for therapeutic intervention in conditions where muscle metabolism is impaired, such as in HFpEF.[5][6]

The intended therapeutic benefit of selectively activating AMPKy3 in HFpEF patients was likely aimed at improving skeletal muscle function and exercise tolerance.[6] Activation of AMPK in muscle is known to promote glucose uptake, enhance fatty acid oxidation, and stimulate mitochondrial biogenesis.[5] These effects could counteract the systemic metabolic derangements and peripheral muscle dysfunction often observed in HFpEF patients.



# **Comparative Analysis of Therapeutic Strategies**

Due to the lack of specific data for **PF-07293893**, this section provides a comparative overview of different AMPK activators and established treatments for HFpEF.



| Therapeutic<br>Agent/Class   | Mechanism of<br>Action                                                                                              | Reported Experimental Findings (in relevant models)                                                                                                                                              | Key Experimental<br>Protocols                                                                                                                                                                                                                          |
|------------------------------|---------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| PF-07293893<br>(Theoretical) | Selective activator of the AMPKy3 subunit.                                                                          | Data not publicly<br>available.                                                                                                                                                                  | Hypothetical protocols would involve in vitro AMPK activity assays with recombinant human AMPK isoforms and in vivo studies in animal models of HFpEF assessing exercise capacity and muscle bioenergetics.                                            |
| AICAR (Acadesine)            | An adenosine analog that is metabolized to ZMP, an AMP mimetic, which allosterically activates AMPK.[7]             | In rodent models, AICAR has been shown to increase glucose uptake in skeletal muscle in an AMPKy3-dependent manner.[7] It has also been demonstrated to protect against cardiac hypertrophy. [8] | In vitro: Measurement of glucose uptake in isolated skeletal muscle fibers. In vivo: Administration to animal models followed by treadmill exercise testing and analysis of muscle and cardiac tissue for AMPK phosphorylation and downstream targets. |
| Metformin                    | Indirect AMPK activator; inhibits mitochondrial complex I, leading to an increase in the cellular AMP:ATP ratio.[9] | In clinical studies of patients with diabetes and heart failure, metformin use has been associated with improved cardiac outcomes.[3] It has also been shown to                                  | Clinical: Randomized controlled trials assessing cardiovascular endpoints. Preclinical: Langendorff-perfused heart models to assess cardiac                                                                                                            |



|                                                                                           | Inhibit the sodium-<br>glucose cotransporter                                                                                                                                                              | alleviate sepsis-<br>induced cardiac<br>dysfunction in<br>preclinical models.[9]                                                                           | function and metabolism.                                                                                                                                |
|-------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|
| SGLT2 Inhibitors (e.g.,<br>Empagliflozin,<br>Dapagliflozin)                               | 2 in the proximal renal tubules, leading to glucosuria. The benefits in heart failure are thought to extend beyond glucose lowering and may involve metabolic reprogramming and effects on ion transport. | Large-scale clinical trials in patients with HFpEF have demonstrated a reduction in the risk of cardiovascular death or hospitalization for heart failure. | Clinical: Double-blind, placebo-controlled clinical trials with primary composite endpoints of cardiovascular death and heart failure hospitalizations. |
| Angiotensin Receptor-<br>Neprilysin Inhibitors<br>(ARNIs) (e.g.,<br>Sacubitril/Valsartan) | Sacubitril inhibits neprilysin, leading to increased levels of natriuretic peptides. Valsartan blocks the AT1 angiotensin receptor.                                                                       | Clinical trials in HFpEF have shown modest benefits, particularly in certain patient subgroups, in reducing heart failure hospitalizations.                | Clinical: Large,<br>randomized, double-<br>blind trials comparing<br>the ARNI to an<br>angiotensin receptor<br>blocker.                                 |

## **Signaling Pathway and Experimental Workflow**

To understand the intended action of **PF-07293893** and how its effects might be studied, the following diagrams illustrate the AMPK signaling pathway and a hypothetical experimental workflow for evaluating a selective AMPKy3 activator.





Click to download full resolution via product page

Caption: Intended signaling pathway of PF-07293893 via selective activation of AMPKy3.





Hypothetical Experimental Workflow for an AMPKy3 Activator

Click to download full resolution via product page

Caption: A potential experimental workflow for evaluating a selective AMPKy3 activator.

### Conclusion

While PF-07293893 represented a promising, targeted approach to treating HFpEF by focusing on the metabolic dysfunction within skeletal muscle, its development was halted before the



publication of detailed findings. The comparative analysis with other AMPK activators and established HFpEF therapies highlights the complexity of this syndrome and the ongoing search for effective treatments. The provided diagrams of the intended signaling pathway and a hypothetical experimental workflow offer a glimpse into the scientific rationale and the research that would have been necessary to substantiate the therapeutic potential of this compound. Future research in the field of selective AMPK activation may yet build upon the foundation laid by the development of molecules like **PF-07293893**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. ACS Fall 2025 Unveils 13 Novel Drug Structures Complete Building Blocks List Released - PART I (4/13) [bldpharm.com]
- 3. AMPK: a therapeutic target of heart failure—not only metabolism regulation PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK activators: mechanisms of action and physiological activities PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPKy3 Controls Muscle Glucose Uptake in Recovery From Exercise to Recapture Energy Stores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Compound- and fiber type-selective requirement of AMPKy3 for insulin-independent glucose uptake in skeletal muscle PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK blunts chronic heart failure by inhibiting autophagy PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Isoform-specific roles of AMP-activated protein kinase in cardiac physiology and pathophysiology [frontiersin.org]
- To cite this document: BenchChem. [Replicating Published Findings on PF-07293893: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542120#replicating-published-findings-on-pf-07293893]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com